molecular formula C11H9ClN2 B8631556 6-(2-Chlorophenyl)pyridin-2-amine

6-(2-Chlorophenyl)pyridin-2-amine

Cat. No. B8631556
M. Wt: 204.65 g/mol
InChI Key: PXIIBTONHMBIHB-UHFFFAOYSA-N
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Patent
US07482341B2

Procedure details

2-Amino-6-bromopyridine (1 g) and 2-chlorophenylboronic acid (1.039 g) were dissolved in toluene/ethanol (30 mL/3 mL) and at RT under an argon atmosphere treated with 2N aqueous sodium carbonate solution (6.13 mL). The mixture was stirred for 30 minutes at RT then treated with tetrakis(triphenylphosphine) palladium(0), 0.267 g, and heated to reflux for 24 h. The mixture was then cooled to RT and partitioned between AcOEt and water, the layers were separated and the organic layer dried over Na2SO4, filtered and evaporated. The residue was purified by flash chromatography (heptane/AcOEt 4:1) to give 6-(2-chloro-phenyl)-pyridin-2-ylamine as white solid (0.632 g). MS (EI): 204 (M+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.039 g
Type
reactant
Reaction Step One
Name
toluene ethanol
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6.13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](Br)[N:3]=1.[Cl:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1B(O)O.C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1.C(O)C.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Cl:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[C:4]1[N:3]=[C:2]([NH2:1])[CH:7]=[CH:6][CH:5]=1 |f:2.3.4,5.6,7.8.9.10.11|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC(=CC=C1)Br
Name
Quantity
1.039 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)B(O)O
Name
toluene ethanol
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.C(C)O
Step Two
Name
Quantity
6.13 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to RT
CUSTOM
Type
CUSTOM
Details
partitioned between AcOEt and water
CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (heptane/AcOEt 4:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1=CC=CC(=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.632 g
YIELD: CALCULATEDPERCENTYIELD 53.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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